![molecular formula C9H7BrF2O3 B1397971 4-Bromo-3-(2,2-difluoroethoxy)benzoic acid CAS No. 1255707-61-9](/img/structure/B1397971.png)
4-Bromo-3-(2,2-difluoroethoxy)benzoic acid
Overview
Description
Scientific Research Applications
Molecular Structure and Reactivity Analysis
- Structure and Reactivity : A study on the structure and molecular parameters of a similar compound, 4-bromo-3-(methoxymethoxy) benzoic acid, explored its reactivity using density functional theory. This research analyzed various descriptors, such as ionization energy and electrophilicity, to predict the compound's reactivity. It also assessed the influence of solvents on these parameters and investigated its vibrational properties and non-linear optical properties (Yadav et al., 2022).
Crystal Structure Comparisons
- Comparing Crystal Structures : Research comparing the crystal structures of methyl 4-bromo-2-(methoxymethoxy)benzoate and 4-bromo-3-(methoxymethoxy)benzoic acid revealed two-dimensional architectures formed principally by hydrogen bonds and Br⋯O interactions. This study provided insights into the molecular interactions and packing preferences of these compounds (Suchetan et al., 2016).
Halogen Bonding Influences
- Halogen Bonding : A study on 4-bromo-3,5-di(methoxy)benzoic acid, which is structurally related, examined the influence of methoxy-substituents on Br⋯Br type II halogen bonds. It provided valuable information on the geometric features and interaction energies involved in halogen bonding, relevant to understanding similar interactions in 4-Bromo-3-(2,2-difluoroethoxy)benzoic acid (Raffo et al., 2016).
Bromination and Oxidation Reactions
- Bromination Reactions : Research into the bromination and oxidation of 4-(N,N-dimethylamino) benzoic acid, which is similar to the target compound, by acidic bromate, offered insights into transient chemical oscillations, which might be applicable to understanding the reactivity of 4-Bromo-3-(2,2-difluoroethoxy)benzoic acid (Bell & Wang, 2015).
Supramolecular Chemistry Applications
- Uranyl Assembly : A study on the assembly of uranyl compounds with a bromo-substituted benzoic acid linker highlighted the role of halogen and hydrogen bonding, as well as π–π interactions. This research may provide a framework for understanding how 4-Bromo-3-(2,2-difluoroethoxy)benzoic acid could be utilized in similar supramolecular assemblies (Carter & Cahill, 2015).
Safety and Hazards
properties
IUPAC Name |
4-bromo-3-(2,2-difluoroethoxy)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrF2O3/c10-6-2-1-5(9(13)14)3-7(6)15-4-8(11)12/h1-3,8H,4H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANSIANFWIHTIRM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)OCC(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrF2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-3-(2,2-difluoroethoxy)benzoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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